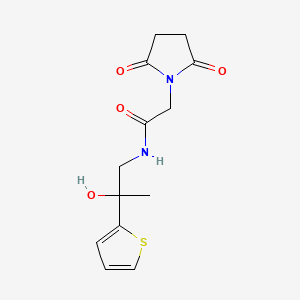
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide is a synthetic derivative featuring a dioxopyrrolidine moiety, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound includes:
- Pyrrolidine ring : Contributes to the compound's reactivity and biological interactions.
- Dioxo functionality : Provides stability to reactive intermediates.
- Thiophene substitution : May enhance lipophilicity and receptor binding affinity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticonvulsant properties
- Antinociceptive effects
- Antimicrobial activity
Anticonvulsant Activity
A study highlighted the anticonvulsant properties of hybrid compounds derived from pyrrolidine derivatives. In particular, a related compound demonstrated significant efficacy in various seizure models:
- Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg
- Pentylenetetrazole-induced seizures : ED50 = 59.4 mg/kg
These findings suggest that modifications to the pyrrolidine structure can lead to enhanced anticonvulsant activity, potentially through inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .
Antinociceptive Activity
The same class of compounds showed promising results in pain models. For instance, the lead compound exhibited potent efficacy in formalin-induced tonic pain models. This suggests that the mechanism may involve modulation of pain pathways at multiple targets, making it a candidate for neuropathic pain treatment .
Antimicrobial Properties
Recent studies have reported that derivatives of 2,5-dioxopyrrolidin-1-yl acetamides possess notable antimicrobial activity against various pathogens. For example:
- Compounds demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.
- The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyrrolidine ring enhance antimicrobial efficacy .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticonvulsant Mechanism : The anticonvulsant activity was linked to the inhibition of central sodium/calcium currents, suggesting a multi-target mechanism.
- Pain Modulation : The antinociceptive effects were attributed to interactions with various pain receptors, indicating potential for development as analgesics.
- Antimicrobial Efficacy : The synthesized derivatives showed promising results against resistant strains, emphasizing their potential in treating infections where conventional antibiotics fail.
属性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-13(19,9-3-2-6-20-9)8-14-10(16)7-15-11(17)4-5-12(15)18/h2-3,6,19H,4-5,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFAMCSACFSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C(=O)CCC1=O)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














